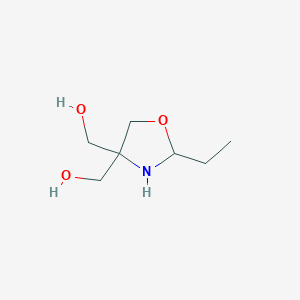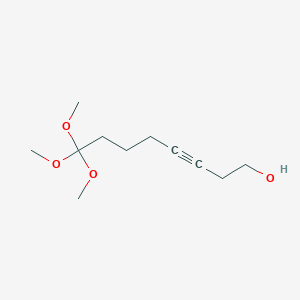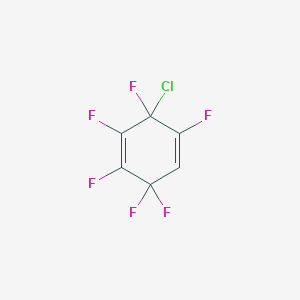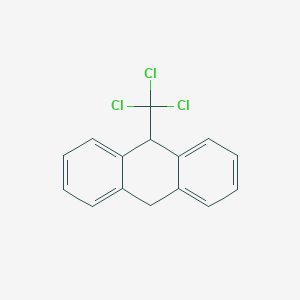
9-(Trichloromethyl)-9,10-dihydroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Trichloromethyl)-9,10-dihydroanthracene is an organic compound characterized by the presence of a trichloromethyl group attached to a dihydroanthracene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical chlorination of 9,10-dihydroanthracene using trichloromethylating agents such as carbon tetrachloride or trichloromethyl chloroformate under photochemical or thermal conditions . The reaction is usually carried out in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to facilitate the formation of the trichloromethyl radical.
Industrial Production Methods
Industrial production of 9-(Trichloromethyl)-9,10-dihydroanthracene may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and controlled introduction of the trichloromethyl group. The use of photochemical reactors with UV light sources can enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
9-(Trichloromethyl)-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Methyl derivatives or other reduced forms.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-(Trichloromethyl)-9,10-dihydroanthracene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 9-(Trichloromethyl)-9,10-dihydroanthracene involves the reactivity of the trichloromethyl group. This group can undergo radical reactions, nucleophilic substitutions, and other transformations that allow the compound to interact with various molecular targets. The pathways involved may include radical intermediates and transition states that facilitate the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloromethyl chloroformate: Another compound containing the trichloromethyl group, used as a reagent in organic synthesis.
Triphosgene: A compound with similar reactivity, used as a phosgene substitute in various chemical reactions.
Chloromethyl methyl ether: Contains a chloromethyl group and is used in organic synthesis for introducing protective groups.
Uniqueness
Its ability to undergo diverse chemical reactions and its utility as a precursor for more complex molecules make it a valuable compound in organic chemistry .
Eigenschaften
CAS-Nummer |
89873-34-7 |
|---|---|
Molekularformel |
C15H11Cl3 |
Molekulargewicht |
297.6 g/mol |
IUPAC-Name |
9-(trichloromethyl)-9,10-dihydroanthracene |
InChI |
InChI=1S/C15H11Cl3/c16-15(17,18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,14H,9H2 |
InChI-Schlüssel |
GSCWYJMIOCVDSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C31)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


oxophosphanium](/img/structure/B14383937.png)
![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)
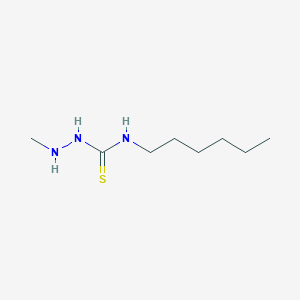

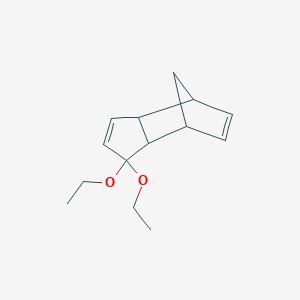
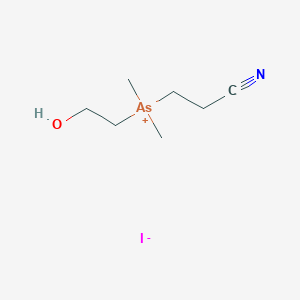
![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
![2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid](/img/structure/B14383987.png)
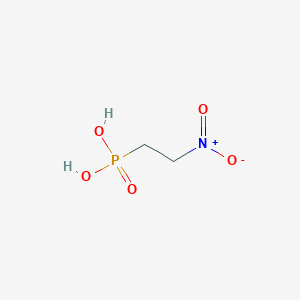

![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)
